molecular formula C20H38CaO4 B13773355 Calcium isodecanoate CAS No. 84195-97-1

Calcium isodecanoate

Katalognummer: B13773355
CAS-Nummer: 84195-97-1
Molekulargewicht: 382.6 g/mol
InChI-Schlüssel: IJLZZQNBVXXIBD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium isodecanoate is a chemical compound with the molecular formula C20H38CaO4. It is a calcium salt of isodecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium isodecanoate can be synthesized through the reaction of isodecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the isodecanoic acid is neutralized by the calcium hydroxide, forming this compound and water. The reaction can be represented as follows:

2 C10H20O2+Ca(OH)2Ca(C10H19O2)2+2H2O\text{2 C}_{10}\text{H}_{20}\text{O}_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_{10}\text{H}_{19}\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} 2 C10​H20​O2​+Ca(OH)2​→Ca(C10​H19​O2​)2​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced by mixing isodecanoic acid with calcium oxide or calcium hydroxide under controlled temperature and pressure conditions. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can react with various reagents to form different products.

Common Reagents and Conditions

    Acids: this compound reacts with strong acids like hydrochloric acid to release isodecanoic acid and form calcium chloride.

    Bases: It can react with strong bases, although this is less common due to its already basic nature.

    Oxidizing Agents: Under certain conditions, this compound can be oxidized to form various oxidation products, although this is not a typical reaction.

Major Products

The major products formed from the reactions of this compound include isodecanoic acid (when reacting with acids) and calcium salts of other acids (when reacting with different carboxylic acids).

Wissenschaftliche Forschungsanwendungen

Calcium isodecanoate has several applications in scientific research and industry:

    Chemistry: It is used as a stabilizer in the production of polymers and plastics, helping to improve their thermal stability and mechanical properties.

    Biology: In biological research, this compound can be used as a source of calcium ions in various biochemical assays.

    Medicine: While not commonly used directly in medicine, this compound can be a component in certain pharmaceutical formulations where calcium ions are required.

    Industry: It is widely used as a lubricant and corrosion inhibitor in the manufacturing of metal products and machinery.

Wirkmechanismus

The mechanism of action of calcium isodecanoate involves the release of calcium ions (Ca2+) when it dissociates in solution. These calcium ions can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions. The carboxylate group of isodecanoic acid can also interact with metal ions, forming stable complexes that can affect the solubility and reactivity of other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.

    Calcium oleate: Similar in structure but derived from oleic acid, used in similar applications.

    Calcium palmitate: Derived from palmitic acid, used in cosmetics and pharmaceuticals.

Uniqueness

Calcium isodecanoate is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its solubility, melting point, and reactivity, making it suitable for specific industrial applications where other calcium salts may not perform as well.

Eigenschaften

CAS-Nummer

84195-97-1

Molekularformel

C20H38CaO4

Molekulargewicht

382.6 g/mol

IUPAC-Name

calcium;8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Ca/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI-Schlüssel

IJLZZQNBVXXIBD-UHFFFAOYSA-L

Kanonische SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.